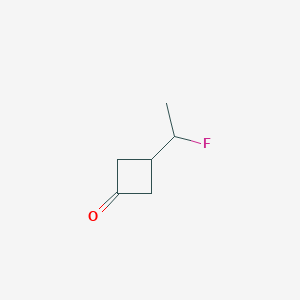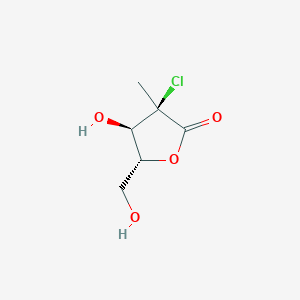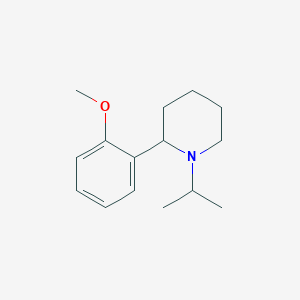![molecular formula C14H11ClN2O3 B13002745 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a chlorobenzamide group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by reacting catechol with formaldehyde under acidic conditions to form piperonal, which is then further reacted to form the benzodioxole structure.
Amination and Chlorination: The benzodioxole intermediate is then subjected to amination and chlorination reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or alcohol forms.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide has several applications in scientific research:
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This compound’s specific substitution pattern can lead to distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H11ClN2O3 |
|---|---|
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
3-amino-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
Clave InChI |
MNSSAOYXTCWKEY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)

![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)



![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)

![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)


